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Abstract
Communesin B is a complex, polycyclic indole alkaloid first isolated in 1993 from a marine-

derived Penicillium fungus.[1][2] As a member of the communesin family of natural products, it

has garnered significant attention due to its formidable chemical architecture and notable

biological activities, including potent cytotoxicity against various cancer cell lines.[1][3] This

technical guide provides an in-depth examination of the chemical structure of Communesin B,

supported by a compilation of its key physicochemical and spectroscopic data. Furthermore, it

details the experimental methodologies employed in its structural elucidation and total

synthesis, and visually maps its biosynthetic pathway and a representative synthetic strategy.

This document is intended to serve as a core resource for professionals engaged in natural

product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties
Communesin B possesses a daunting heptacyclic (seven-ring) core structure characterized by

two aminal linkages and six stereogenic centers, two of which are vicinal and quaternary.[1][2]

This intricate cage-like skeleton is a significant synthetic challenge.[2] The northern portion of

the molecule features a 6,5-aminal and a 7-membered benzazepine, while the southern part

consists of a fused indoline/tetrahydroquinoline aminal system.[2]
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The molecular formula for Communesin B is C₃₂H₃₆N₄O₂.[4] Its structure was definitively

established through extensive spectroscopic analysis, including 1D and 2D NMR, IR, and

LC/MS techniques.[2]

Key Structural Identifiers:

IUPAC Name: (2E,4E)-1-[(2S,6R,14R,22R,25S)-25-[(2R)-3,3-dimethyloxiran-2-yl]-15-methyl-

1,3,13,15-tetrazaheptacyclo[18.4.1.0²,⁶.0⁶,²².0⁷,¹².0¹⁴,²².0¹⁶,²¹]pentacosa-7,9,11,16,18,20-

hexaen-3-yl]hexa-2,4-dien-1-one[5]

SMILES: C/C=C/C=C/C(=O)N1CC[C@]23[C@H]1N4CC[C@]25--INVALID-LINK--

N(C7=CC=CC(=C57)[C@H]4[C@@H]8C(O8)(C)C)C[5]

InChIKey: XZFSMUXVAYCHFO-RPCCRITPSA-N[4]

Physicochemical and Spectroscopic Data
The quantitative data for (-)-Communesin B are summarized below. Note that spectroscopic

data from synthetic samples have been shown to be consistent with those of the natural

product.[1][3]
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Property Value Reference(s)

Molecular Formula C₃₂H₃₆N₄O₂ [4]

Molecular Weight 508.70 g/mol [4][5]

Monoisotopic Mass 508.28382640 Da [4][5]

Optical Rotation [α]D

Observed [α]D23 = −64 (c =

0.46, CHCl₃). Literature values

include: −58 (c = 0.10, MeOH),

−74.9 (c = 1.50, CHCl₃), and

−51.3 (c = 0.30, CHCl₃). An

initial isolation report noted an

anomalous positive value.

[1][3]

¹H and ¹³C NMR

The reported ¹H and ¹³C NMR

spectra for synthetic

Communesin B are fully

consistent with literature

values from isolation reports.

The N,N-aminal hydrogen at

C(6) appears at approximately

4.70 ppm and the

corresponding carbon at 82.5

ppm.

[1][2]

UV Absorption (λmax) 204 nm, 272 nm [4]

Experimental Protocols
Structure Elucidation
The initial structure of Communesin B was determined by Numata and coworkers in 1993.

The protocol involved a combination of standard analytical techniques for natural products:[2]

Isolation: Communesin B was isolated from the mycelium of a Penicillium sp. fungus, which

was found growing on the marine alga Enteromorpha intestinalis.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.mycocentral.eu/mycotoxins/267
https://www.mycocentral.eu/mycotoxins/267
https://pubchem.ncbi.nlm.nih.gov/compound/44575539
https://www.mycocentral.eu/mycotoxins/267
https://pubchem.ncbi.nlm.nih.gov/compound/44575539
https://pmc.ncbi.nlm.nih.gov/articles/PMC6743222/
https://pubs.acs.org/doi/10.1021/jacs.9b07397
https://pmc.ncbi.nlm.nih.gov/articles/PMC6743222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4698125/
https://www.mycocentral.eu/mycotoxins/267
https://www.benchchem.com/product/b2946869?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4698125/
https://www.benchchem.com/product/b2946869?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4698125/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2946869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (LC/MS): High-resolution mass spectrometry was used to determine the

exact molecular formula.

Infrared (IR) Spectroscopy: IR analysis was employed to identify key functional groups

present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D (¹H, ¹³C) and

multidimensional (COSY, HMQC, HMBC) NMR experiments were conducted to establish the

carbon skeleton and the connectivity between protons and carbons, ultimately revealing the

complex polycyclic structure.[2]

Total Synthesis: Movassaghi Group Approach
A unified and enantioselective total synthesis of all known epoxide-containing communesins,

including Communesin B, was reported by the Movassaghi group. The strategy is biomimetic,

inspired by the natural biosynthetic pathway.[1][3]

Core Strategy: The synthesis is predicated on a convergent and modular diazene-directed

assembly of two complex fragments to form the critical C3a–C3a′ linkage, followed by a guided

biomimetic aminal reorganization to furnish the heptacyclic core.[1][6]

Key Steps and Reagents:[1][3]

Heterodimer Formation: Two advanced fragments, an indole-derived piece and a tryptamine-

derived piece, are joined. This key step secures the congested vicinal quaternary

stereocenters.

Aminal Reorganization: The resulting heterodimer undergoes a dynamic, biogenetically

inspired reorganization to form the key structural elements of the communesin core.

Acylation: The final N1'-sorbyl side chain is installed via acylation with sorbic anhydride.

N8'-Desulfonylation: A final deprotection step using tris(dimethylamino)sulfonium

difluorotrimethylsilicate (TASF) in DMF affords (-)-Communesin B in high yield (86%).[1][3]

Visualized Pathways and Workflows
Biosynthesis of Communesin B
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The biosynthesis of Communesin B begins with two molecules of L-tryptophan that are

processed through separate pathways to form tryptamine and aurantioclavine.[7][8] These two

indole-containing fragments are then coupled via an oxidative reaction catalyzed by the

cytochrome P450 enzyme CnsC. Subsequent enzymatic modifications, including epoxidation

(CnsJ), N-methylation (CnsE), and finally N-acylation with a hexadienoyl group (CnsK),

complete the synthesis.[8]
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Caption: Biosynthetic pathway of Communesin B from L-tryptophan.
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Convergent Synthetic Strategy Workflow
The total synthesis developed by Movassaghi and coworkers exemplifies a convergent

approach.[1][6] Instead of building the molecule linearly, two complex fragments are

synthesized independently and then joined together late in the overall sequence. This strategy

improves overall efficiency and allows for modularity, enabling the synthesis of various

communesin analogues.
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Caption: Logical workflow of the convergent total synthesis of Communesin B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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